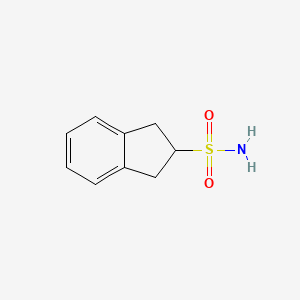

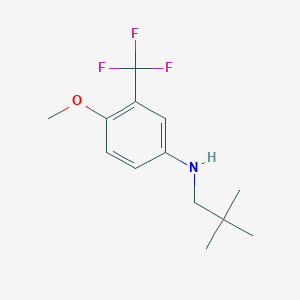

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine” is a chemical compound with the molecular formula C18H15FN2O3S . It has an average mass of 358.387 Da and a monoisotopic mass of 358.078735 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-arylethynylsulfonamides have been oxidized into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance . DFT calculations indicate that DMSO nucleophilically attacks the ethylic triple bond and transfers its oxygen atom to the triple bond to form zwitterionic anionic N-sulfonyliminiums to trigger the reaction .Applications De Recherche Scientifique

Catalytic Applications

Catalytic processes play a crucial role in the efficient synthesis of oxazolidinones, a class of compounds with various applications. For instance, the study by Osberger and White (2014) highlights a Pd(II)/bis-sulfoxide/Brønsted acid catalyzed allylic C–H oxidation reaction that facilitates the synthesis of oxazolidinones from N-Boc amines. This method provides a new route to oxazolidinones with good yields and excellent diastereoselectivities, showcasing the potential of such catalysts in enhancing regioselectivity and yield in organic synthesis (Thomas J Osberger, M. White, 2014).

Synthesis of Complex Molecules

The synthesis of complex molecules, especially those with potential biological activity, often requires precise control over the stereochemistry and functional group introduction. A study by Olivares-Romero et al. (2012) on the asymmetric epoxidation of allylic and homoallylic amine derivatives catalyzed by Hf(IV)-bishydroxamic acid complexes demonstrates the utility of such catalysts in achieving high stereocontrol. This method allows for the efficient synthesis of oxaziridines and showcases the role of the sulfonyl group as an effective directing group (J. L. Olivares‐Romero, Zhi Li, Hisashi Yamamoto, 2012).

Material Science

In material science, the development of new materials with tailored properties is of paramount importance. The study by Sun et al. (2015) explores the use of various amines as nucleophilic hardeners for bis-benzoxazine monomers, leading to improved thermosetting resins with enhanced chemical structure, material properties, and processability. This research highlights the potential of using sophisticated organic molecules in the development of new materials with specific desired properties (JiaQin Sun, Wei Wei, Yazhen Xu, Jiehao Qu, Xiangdong Liu, T. Endo, 2015).

Safety And Hazards

The safety data sheet for 1-Ethynyl-4-fluorobenzene, a related compound, indicates that it is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-phenyl-N-prop-2-enyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c1-2-12-20-17-18(21-16(24-17)13-6-4-3-5-7-13)25(22,23)15-10-8-14(19)9-11-15/h2-11,20H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVKSKXREFGSBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

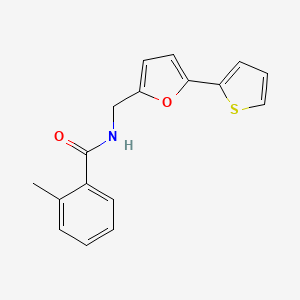

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2576795.png)

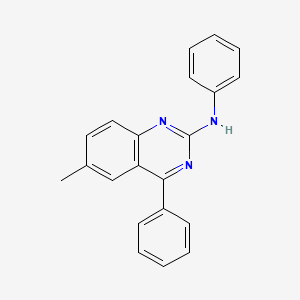

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine](/img/structure/B2576797.png)

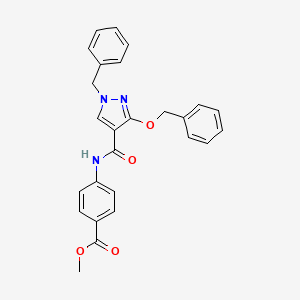

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)

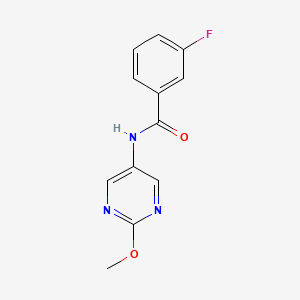

![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)